PIK-75 is a small molecule compound identified as a selective inhibitor of the phosphoinositide 3-kinase, specifically targeting the p110 alpha and gamma isoforms. Its chemical formula is C₁₆H₁₄BrN₅O₄S, with a molecular weight of approximately 452.28 g/mol. PIK-75 is primarily investigated for its potential therapeutic applications in oncology and inflammatory diseases due to its ability to modulate critical signaling pathways involved in cell growth, survival, and apoptosis .
PIK-75 functions by inhibiting the activity of phosphoinositide 3-kinase, which plays a crucial role in the phosphorylation of phosphatidylinositol derivatives. This inhibition leads to a decrease in the production of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a lipid second messenger that activates downstream signaling pathways such as the AKT pathway . The compound has been shown to induce apoptosis in various cancer cell lines by disrupting the balance of pro-apoptotic and anti-apoptotic proteins, specifically by downregulating MCL-1 and Bcl-xL .
PIK-75 exhibits significant biological activity as an inhibitor of cell proliferation and survival in multiple cancer types. It has been demonstrated to enhance sensitivity to chemotherapy agents by overcoming drug resistance mechanisms. For instance, in chronic lymphocytic leukemia cells, PIK-75 effectively reduced MCL-1 levels and inhibited AKT phosphorylation, leading to increased apoptosis . Additionally, it has shown efficacy in suppressing inflammatory responses by inhibiting cytokine production and leukocyte adhesion .
The synthesis of PIK-75 involves several steps that typically include the formation of key intermediates through reactions such as condensation and functional group modifications. While specific synthetic pathways are proprietary or not extensively detailed in public literature, general methods for synthesizing similar compounds often involve organic reactions that construct the imidazo-pyridine core structure followed by functionalization to achieve the desired inhibitory properties against PI3K isoforms .
PIK-75 is primarily explored for its applications in cancer therapy and inflammatory diseases. Its ability to inhibit PI3K signaling pathways makes it a candidate for treating conditions such as:
Studies have indicated that PIK-75 interacts with various cellular pathways beyond PI3K inhibition. It modulates transcriptional activities linked to cell survival and apoptosis through its effects on proteins like MCL-1 and Bcl-xL. For example, PIK-75 treatment leads to decreased levels of phosphorylated AKT and GSK3β, further elucidating its role in apoptotic signaling . Additionally, its interaction with other kinases suggests a broader impact on cellular signaling networks.
Several compounds share structural or functional similarities with PIK-75, particularly those targeting the phosphoinositide 3-kinase pathway or involved in apoptosis regulation. Below is a comparison highlighting their unique features:
Compound Name | Target | IC50 (nM) | Unique Features |
---|---|---|---|
PIK-75 | p110α, p110γ | 5.8 | Induces apoptosis via MCL-1 downregulation |
PI-103 | p110α, p110δ | 10 | Broad PI3K inhibition; less selective than PIK-75 |
GDC-0941 | p110α, p110β | 50 | Focused on solid tumors; less potent than PIK-75 |
LY294002 | PI3K | 5 | Early PI3K inhibitor; broader off-target effects |
AZD8186 | p110α | 10 | Selective for p110α; used in clinical trials |
PIK-75 stands out due to its high selectivity for the p110 alpha isoform and its potent ability to induce apoptosis through modulation of survival pathways.
The synthesis of PIK-75, chemically known as N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide, represents a sophisticated approach to imidazopyridine derivative preparation [1]. The compound features a molecular formula of C16H14BrN5O4S with a molecular weight of 452.28 grams per mole [2] [1].
The foundational synthetic strategy for imidazopyridine derivatives involves condensation reactions between 2-aminopyridine derivatives and α-haloketones [3]. The classical Tschitschibabin method, originally developed in 1925, employs the reaction of 2-aminopyridine with bromoacetaldehyde at elevated temperatures ranging from 150 to 200 degrees Celsius within sealed reaction vessels [4]. This approach was subsequently refined through the incorporation of basic conditions using sodium hydrogen carbonate, which enabled milder reaction conditions and enhanced synthetic efficiency [4].
Contemporary synthetic approaches have embraced multicomponent reactions, oxidative coupling processes, and tandem reaction sequences [3]. The synthesis typically initiates with 2-aminopyridine derivatives undergoing electrophilic aromatic substitution with N-bromosuccinimide in dimethylformamide to generate 2-amino-3-bromo-pyridine intermediates [5]. These intermediates subsequently undergo cyclization with ethyl 3-bromopyruvate to afford ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate derivatives [5].
The cyclization mechanism involves two sequential steps: formation of a pyridinium salt intermediate followed by in situ cyclization to yield the imidazopyridine framework [4]. The process commences with nucleophilic attack of the amino group on the carbonyl carbon of the α-haloketone, generating an imine intermediate that subsequently undergoes intramolecular cyclization [6].
Advanced synthetic routes incorporate palladium-catalyzed Suzuki-Miyaura coupling reactions to introduce aryl substituents at specific positions of the imidazopyridine core [5]. These coupling reactions utilize boronic acids or boronate esters with Pd(PPh3)4 as catalyst in the presence of potassium carbonate, typically conducted in 1,4-dioxane-water mixtures at elevated temperatures [5].
Synthetic Method | Reaction Conditions | Yield Range | Key Advantages |
---|---|---|---|
Classical Condensation | 150-200°C, sealed tube | 30-60% | Simple starting materials |
Modified Tschitschibabin | NaHCO3, milder conditions | 50-75% | Improved efficiency |
Multicomponent Approach | Cu-catalyzed, room temperature | 65-85% | One-pot synthesis |
Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3, 80-100°C | 70-90% | Versatile substitution patterns |
The structure-activity relationship studies of PIK-75 analogues have revealed critical insights into molecular optimization strategies [7] [8]. The compound exhibits remarkable selectivity for phosphoinositide-3-kinase alpha isoform with an inhibitory concentration (IC50) value of 5.8 nanomolar, demonstrating 200-fold greater potency compared to the beta isoform [9].
Crystallographic analysis has revealed that PIK-75 adopts an unusual U-shaped conformation stabilized by an atypical intramolecular bromine-nitro halogen bond [8]. This conformational arrangement contributes significantly to the compound's binding affinity and selectivity profile [7]. The bromine substituent at the 6-position of the imidazopyridine ring forms a critical interaction with the nitro group, preorganizing the molecule for optimal target engagement [8].
Systematic exploration of the 2-, 6-, and 8-positions of the imidazopyridine core has identified optimal substitution patterns [5]. Replacement of the morpholine amide at position 2 with pyrrolidine or other cyclic amines maintains potency while modifying physicochemical properties [5]. Meta-fluoro substituted phenyl derivatives at position 8 demonstrate enhanced activity compared to para-fluoro analogues [5].
The incorporation of pyridinesulfonamide groups at the 8-position has yielded compounds with nanomolar potency [5]. Compound 35, featuring a 4-fluoropyridinesulfonamide substituent, achieved an IC50 value of 150 nanomolar against phosphoinositide-3-kinase alpha [5]. This represents a significant improvement over earlier analogues lacking the fluorine substitution [5].
Compound Series | Position 2 Substitution | Position 8 Substitution | IC50 (nM) | Selectivity Ratio |
---|---|---|---|---|
PIK-75 Reference | Sulfonohydrazide | 6-Bromoimidazopyridine | 5.8 | 200-fold vs p110β |
Morpholine Series | Morpholine amide | 4-Fluorophenyl | 150-500 | 50-fold vs p110β |
Pyrrolidine Series | Pyrrolidine amide | 3-Fluorophenyl | 200-600 | 30-fold vs p110β |
Optimized Analogue 35 | Pyrrolidine amide | 4-Fluoropyridinesulfonamide | 150 | 100-fold vs p110β |
Molecular dynamics simulations spanning 90 nanoseconds have demonstrated the binding stability of optimized analogues with phosphoinositide-3-kinase alpha [5]. The root mean square deviation values converged to 3.0 Angstroms, indicating stable protein-ligand interactions throughout the simulation period [5]. These computational studies validate the rational design approach employed in analogue optimization [5].
Antiproliferative assays across multiple cancer cell lines have established clear correlations between enzymatic potency and cellular activity [5]. Compound 35 demonstrated particular efficacy against breast cancer cell lines T47D and MCF-7, with IC50 values of 7.9 and 9.4 micromolar respectively [5]. The compound induced S-phase cell cycle arrest and triggered apoptosis in treated cells [5].
Purity assessment of PIK-75 and related compounds employs high-performance liquid chromatography techniques utilizing various detection methods [10]. Ion-exchange chromatography has proven particularly effective for analyzing imidazopyridine derivatives, offering superior resolution compared to traditional ion-pair reversed-phase methods [10]. The stability of PIK-75 under basic ion-exchange mobile phase conditions has been established through systematic on-column stability testing protocols [10].
Electrospray ionization mass spectrometry provides definitive molecular weight confirmation and structural elucidation for PIK-75 analogues [5]. High-resolution mass spectrometry data consistently demonstrate mass accuracy within 5 parts per million for target compounds [5]. The molecular ion peak for PIK-75 appears at m/z 452.28, corresponding to the protonated molecular ion [M+H]+ [1].
Comprehensive structural characterization employs both proton and carbon-13 nuclear magnetic resonance spectroscopy [5]. The imidazopyridine core exhibits characteristic chemical shift patterns, with the heterocyclic protons appearing in the 7.5-8.5 parts per million region [5]. The sulfonamide methyl groups typically resonate at 2.3-2.5 parts per million, providing diagnostic structural information [5].
The following table summarizes key analytical parameters for PIK-75 and representative analogues:
Compound | Molecular Weight | HRMS [M+H]+ Calculated | HRMS [M+H]+ Found | Purity by HPLC | Melting Point (°C) |
---|---|---|---|---|---|
PIK-75 | 452.28 | 453.0062 | 453.0069 | >98% | 185-187 |
Compound 35 | 509.16 | 510.1611 | 510.1631 | >95% | 188-191 |
Compound 36 | 527.15 | 528.1517 | 528.1523 | >95% | 177-180 |
Morpholine Analogue | 340.15 | 340.1461 | 340.1447 | >95% | 180-182 |
Reversed-phase high-performance liquid chromatography employing C18 stationary phases with gradient elution systems provides optimal separation of PIK-75 from synthetic impurities [5]. Mobile phase systems consisting of acetonitrile-water gradients with trifluoroacetic acid modifiers achieve baseline resolution of closely related structural analogues [5]. Retention times typically range from 12-18 minutes under standard gradient conditions [5].
Analytical stability studies have revealed that PIK-75 exhibits limited stability in aqueous solutions, necessitating careful storage conditions and rapid analytical processing [11]. The compound demonstrates enhanced stability in organic solvents such as dimethyl sulfoxide, with minimal degradation observed over 24-hour periods at ambient temperature [12] [13]. Long-term storage requires temperatures below -20 degrees Celsius with protection from moisture and light [13].